Cas no 2172004-27-0 (1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol)

1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol structure
2172004-27-0 structure
Product name:1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
CAS No:2172004-27-0
MF:C14H28O2
MW:228.370924949646
CID:6428190
PubChem ID:165599719

1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
    • EN300-1631983
    • 2172004-27-0
    • Inchi: 1S/C14H28O2/c1-5-13(4,11-15)14(16)8-6-7-12(2,3)9-10-14/h15-16H,5-11H2,1-4H3
    • InChI Key: NPBPGKPGRSFPIM-UHFFFAOYSA-N
    • SMILES: OC1(CCCC(C)(C)CC1)C(C)(CO)CC

Computed Properties

  • Exact Mass: 228.208930132g/mol
  • Monoisotopic Mass: 228.208930132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 40.5Ų

1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1631983-0.05g
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
0.05g
$2061.0 2023-06-04
Enamine
EN300-1631983-0.5g
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
0.5g
$2356.0 2023-06-04
Enamine
EN300-1631983-1000mg
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
1000mg
$2454.0 2023-09-22
Enamine
EN300-1631983-100mg
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
100mg
$2160.0 2023-09-22
Enamine
EN300-1631983-10000mg
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
10000mg
$10553.0 2023-09-22
Enamine
EN300-1631983-2.5g
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
2.5g
$4810.0 2023-06-04
Enamine
EN300-1631983-5000mg
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
5000mg
$7118.0 2023-09-22
Enamine
EN300-1631983-2500mg
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
2500mg
$4810.0 2023-09-22
Enamine
EN300-1631983-1.0g
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
1g
$2454.0 2023-06-04
Enamine
EN300-1631983-10.0g
1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol
2172004-27-0
10g
$10553.0 2023-06-04

Additional information on 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol

Introduction to 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol (CAS No. 2172004-27-0)

1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol, also known by its CAS number 2172004-27-0, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of cycloheptanes and features a hydroxyl group and a substituted butyl group, which contribute to its distinct chemical properties and reactivity.

The molecular formula of 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol is C15H28O2, with a molecular weight of approximately 236.38 g/mol. The compound's structure includes a seven-membered ring with two methyl groups at the 4-position, which provides steric hindrance and influences its chemical behavior. The presence of the hydroxyl group at the 1-position and the substituted butyl group at the 1-position further adds to its complexity and reactivity.

In terms of physical properties, 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol is typically a colorless or white crystalline solid at room temperature. It has a melting point of around 85°C and is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane. However, it is relatively insoluble in water due to the hydrophobic nature of its cycloheptane ring and alkyl substituents.

The synthesis of 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol can be achieved through various routes, including Grignard reactions, aldol condensations, and ring-closing metathesis. One common method involves the reaction of 4,4-dimethylcycloheptanone with 1-bromo-2-methylbutane in the presence of a strong base such as sodium hydride. The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to introduce the hydroxyl group.

The biological activity of 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol has been the subject of several studies. Recent research has shown that this compound exhibits moderate anti-inflammatory properties due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest potential applications in the development of new anti-inflammatory drugs for conditions such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol has also been investigated for its potential as an antiviral agent. Studies have demonstrated that it can inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral entry into host cells or inhibition of viral protein synthesis.

The pharmacokinetic properties of 1-(1-hydroxy-2-methylbutan-2-yl)-4,4-dimethylcycloheptan-1-ol have been studied to assess its suitability for therapeutic use. Preliminary data indicate that it has good oral bioavailability and a favorable distribution profile. However, further research is needed to optimize its pharmacokinetic parameters and evaluate its safety profile in preclinical models.

In terms of safety, 1-(1-hydroxy-2-methylbutan-2-y l)-4,4-dimethylcycloheptan - 1 - ol is generally considered non-toxic at low concentrations. However, as with any new chemical entity, it is important to conduct thorough toxicological studies to ensure its safety for human use. These studies should include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The environmental impact of 1-(1-hydroxy - 2 - methylbut an - 2 - y l) - 4 , 4 - dim eth yl cyc lo hepta n - 1 - ol is another important consideration. Research has shown that it degrades rapidly in soil and water under natural conditions, reducing the risk of long-term environmental accumulation. However, proper disposal methods should be followed to minimize any potential environmental impact during manufacturing and use.

In conclusion, 1-(1-hydroxy - 2 - methylb ut an - 2 - y l) - 4 , 4 - dim eth yl cyc lo hepta n - 1 - ol (CAS No . 2 17 200 4 - 27 - 0) is a promising compound with a range of potential applications in pharmaceuticals and materials science. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new uses for this compound will be discovered, contributing to advancements in various scientific fields.

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